

7-Hydroxy-DPAT hydrobromide literature review

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Compound of Interest

Compound Name: 7-Hydroxy-DPAT hydrobromide

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An In-Depth Technical Guide to **7-Hydroxy-DPAT Hydrobromide**

Introduction

7-Hydroxy-N,N-di-n-propyl-2-aminotetralin hydrobromide (7-OH-DPAT) is a synthetic aminotetralin derivative that functions as a potent and selective dopamine receptor agonist.[1] It exhibits a notable preference for the dopamine D3 receptor subtype, making it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this specific receptor.[2][3] Unlike its structural isomer, 8-OH-DPAT, which is a prototypical 5-HT1A receptor agonist, 7-OH-DPAT has a low affinity for serotonin receptors.[1][4] Its ability to selectively modulate D3 receptor activity has led to its extensive use in neuroscience research, particularly in studies of neuropsychiatric disorders such as schizophrenia, drug addiction, and Parkinson's disease.[4][5] This guide provides a comprehensive overview of the pharmacology, experimental applications, and signaling mechanisms of 7-OH-DPAT for researchers, scientists, and drug development professionals.

Pharmacological Profile

The primary mechanism of action for 7-OH-DPAT is its agonism at dopamine D2-like receptors, with a marked selectivity for the D3 subtype. The R-(+)-enantiomer is recognized as the more potent isomer, exhibiting a significantly higher affinity for the D3 receptor compared to the S-(-)-enantiomer.[2][6]

Receptor Binding Affinity



7-OH-DPAT demonstrates high affinity for the human dopamine D3 receptor, with considerably lower affinity for D2, D4, and D1 receptors.[7] This selectivity is crucial for its use as a D3-preferring research tool. While primarily a dopaminergic ligand, it shows negligible binding to 5-HT1A or sigma binding sites.[4]

Table 1: Receptor Binding Affinities (Ki) of 7-OH-DPAT

Receptor Subtype	Ki (nM)	Species/System	Reference
Dopamine D3	0.57 - 1.0	Human (cloned)	[2][7]
Dopamine D2	10 - 61	Human (cloned)	[3][7]
Dopamine D4	650	Human (cloned)	[3][7]
Dopamine D1	~5000	Human (cloned)	[7]

| Serotonin 5-HT1A | Low Affinity | Rat |[4] |

Functional Activity

As an agonist, 7-OH-DPAT activates D3 receptors, leading to a cascade of intracellular events. In functional assays, it effectively stimulates G-protein coupling and modulates second messenger systems. For instance, in HEK293 cells expressing the D3 receptor, 7-OH-DPAT induces calcium mobilization.[3] Its agonism at D2-like autoreceptors also leads to the inhibition of dopamine synthesis and release.[2][8]

Table 2: Functional Activity of 7-OH-DPAT



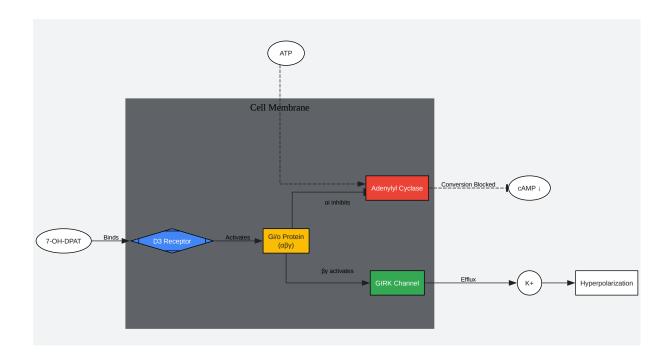
Assay Type	Parameter	Value	Cell Line/System	Reference
Calcium Mobilization	EC50	13.5 nM	HEK293 cells (hD3)	[3]
Tyrosine Hydroxylase Inhibition	IC50	0.6 - 0.7 μΜ	Rat forebrain tissue	[8]
DOPA Accumulation Inhibition	ID50	4.8 - 6.4 mg/kg	Rat forebrain (in vivo)	[8]

| Inhibition of A9/A10 Firing (R-(+)-isomer) | ED50 | 1.2 - 1.7 μg/kg | Rat (in vivo) |[9] |

Signaling Pathways

The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). These receptors primarily couple to the Gi/o class of heterotrimeric G proteins. Activation of the D3 receptor by an agonist like 7-OH-DPAT initiates a signaling cascade that typically results in the inhibition of adenylyl cyclase, leading to a reduction in intracellular levels of cyclic adenosine monophosphate (cAMP).[10] This decrease in cAMP levels subsequently affects the activity of downstream effectors such as Protein Kinase A (PKA). Furthermore, the βγ-subunits of the activated G protein can directly modulate the activity of ion channels, notably activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.[9]





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Caption: D3 receptor signaling cascade initiated by 7-OH-DPAT.

Experimental Protocols Protocol 1: Radioligand Receptor Binding Assay

This protocol describes a generalized method to determine the binding affinity (Ki) of 7-OH-DPAT for dopamine receptors using competitive binding with a radiolabeled ligand.

- 1. Materials and Reagents:
- Cell membranes from CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D2 or D3).[11]
- Radioligand: [3H]Spiperone or [3H]7-OH-DPAT.[11]
- Non-labeled 7-OH-DPAT hydrobromide (for competition curve).
- Non-specific binding agent: Haloperidol or unlabeled Spiperone at a high concentration.



- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
- 96-well microplates and glass fiber filters.
- Scintillation vials and scintillation cocktail.
- Liquid scintillation counter.
- 2. Membrane Preparation:
- Harvest cells and homogenize in ice-cold buffer using a Dounce or polytron homogenizer.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
- Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
- Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay). Store at -80°C.
- 3. Assay Procedure:
- Prepare serial dilutions of 7-OH-DPAT hydrobromide.
- In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and the serially diluted 7-OH-DPAT.
- To determine non-specific binding, add the non-specific binding agent instead of 7-OH-DPAT to a set of wells. For total binding, add only buffer and radioligand.
- Initiate the binding reaction by adding the prepared cell membranes.
- Incubate the plate at room temperature or 37°C for a defined period (e.g., 60-90 minutes) to reach equilibrium.[4]

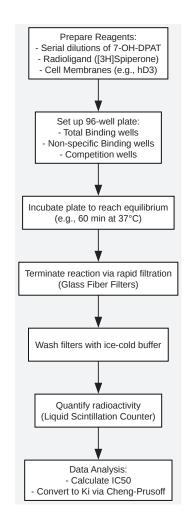
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- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
- 4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of 7-OH-DPAT.
- Determine the IC50 value (the concentration of 7-OH-DPAT that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Caption: Experimental workflow for a radioligand binding assay.

Protocol 2: Forskolin-Stimulated cAMP Functional Assay

This protocol outlines a method to measure the agonist activity of 7-OH-DPAT by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing D3 receptors.

- 1. Materials and Reagents:
- CHO-K1 or HEK293 cells stably expressing the human dopamine D3 receptor.
- Cell culture medium and reagents.



- Stimulation Buffer: e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
- Forskolin (an adenylyl cyclase activator).
- 7-OH-DPAT hydrobromide.
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[10][12]
- White opaque 384-well plates (for luminescent/fluorescent assays).
- 2. Cell Culture and Plating:
- Culture the D3-expressing cells according to standard protocols.
- Harvest the cells and seed them into the 384-well plate at an optimized density.
- · Allow cells to adhere by incubating overnight.
- 3. Assay Procedure:
- Prepare serial dilutions of 7-OH-DPAT in stimulation buffer.
- Aspirate the culture medium from the cells and replace it with stimulation buffer containing the various concentrations of 7-OH-DPAT.
- Add a fixed, sub-maximal concentration of forskolin to all wells (except for basal control
 wells) to stimulate adenylyl cyclase.
- Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Lyse the cells and detect intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- 4. Data Analysis:
- Generate a cAMP standard curve.
- Quantify the cAMP concentration in each well based on the standard curve.



- Plot the cAMP concentration against the log concentration of 7-OH-DPAT.
- Determine the EC50 (potency) and Emax (efficacy) values by fitting the data to a sigmoidal dose-response curve. The Emax will represent the maximal inhibition of forskolin-stimulated cAMP production.

Protocol 3: In Vivo Locomotor Activity Study

This protocol describes a typical experiment to assess the effect of 7-OH-DPAT on spontaneous locomotor activity in rats.

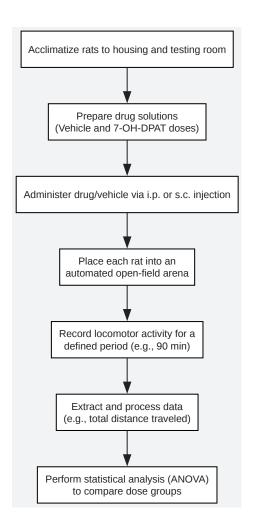
- 1. Subjects and Housing:
- Male Wistar or Sprague-Dawley rats.[2][13]
- House animals in a controlled environment (12:12 light/dark cycle, stable temperature and humidity) with ad libitum access to food and water.
- Allow animals to acclimate to the facility for at least one week before testing.
- 2. Apparatus:
- Open-field arenas (e.g., 40 x 40 x 40 cm) equipped with automated infrared beam systems to track horizontal and vertical movements.
- The testing room should be dimly lit and sound-attenuated.
- 3. Experimental Procedure:
- Handle the animals for several days prior to the experiment to reduce stress.
- On the test day, allow animals to acclimate to the testing room for at least 60 minutes.
- Dissolve 7-OH-DPAT hydrobromide in a suitable vehicle (e.g., 0.9% saline).
- Administer different doses of 7-OH-DPAT (e.g., 0.01 5.0 mg/kg) or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[3][5]



- Immediately after injection, or after a short pre-treatment period (e.g., 15 min), place each animal individually into the center of an open-field arena.
- Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for a set period (e.g., 60-120 minutes).

4. Data Analysis:

- Analyze the data in time bins (e.g., 5- or 10-minute intervals) and as a cumulative total over the entire session.
- Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the locomotor activity of the different dose groups to the vehicle control group.
- Generate dose-response curves to visualize the effect of 7-OH-DPAT on locomotion.



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Caption: Workflow for an in vivo locomotor activity study.

Summary of In Vivo Effects

In vivo studies have revealed complex, dose-dependent effects of 7-OH-DPAT, largely reflecting its interaction with presynaptic and postsynaptic D3 receptors.

- Locomotor Activity: At lower doses, 7-OH-DPAT typically induces hypolocomotion (a
 decrease in motor activity), which is believed to be mediated by the activation of inhibitory
 D3 autoreceptors.[13][14]
- Dopamine Metabolism: Administration of 7-OH-DPAT decreases the release and metabolism of dopamine in brain regions such as the striatum and nucleus accumbens.[3][15]
- Neuroprotection: In a rat model of Parkinson's disease, chronic administration of 7-OH-DPAT was shown to reduce the loss of dopaminergic neurons in the substantia nigra and improve motor function.[3]
- Addiction Models: 7-OH-DPAT can modulate the rewarding effects of drugs of abuse. For example, it has been shown to prevent the acquisition and expression of morphine-induced conditioned place preference, suggesting a potential role for D3 receptors in opioid dependence.[5]

Table 3: Selected In Vivo Effects and Dosages of 7-OH-DPAT in Rodents



Effect	Dose Range	Species	Route	Reference
Decreased Dopamine Release	0.25 mg/kg	Rat	i.p.	[3]
Hypolocomotion	Doses < 1 mg/kg	Rat	i.p. / s.c.	[13][14]
Attenuation of Morphine Hyperlocomotion	0.1 - 0.3 mg/kg	Mouse	S.C.	[15]
Prevention of Morphine Place Preference	0.01 - 5.0 mg/kg	Rat	i.p.	[5]

| Neuroprotection (6-OHDA model) | 2 μg/μl (8 weeks) | Rat | i.c.v. |[3] |

Conclusion

7-Hydroxy-DPAT hydrobromide is a potent and selective dopamine D3 receptor agonist that has become an indispensable tool in pharmacology and neuroscience. Its well-characterized binding profile, functional activity, and distinct in vivo effects allow for the targeted investigation of D3 receptor function in health and disease. The experimental protocols and data presented in this guide offer a framework for utilizing 7-OH-DPAT to explore the complexities of the dopaminergic system and to advance the development of novel therapeutics for neurological and psychiatric disorders. However, researchers should remain mindful that its selectivity is relative, and at higher concentrations, effects may be mediated by D2 or other receptors.[5][11]

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References

1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

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- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Hydroxy-DPAT hydrobromide | CAS 76135-30-3 | Tocris Bioscience [tocris.com]
- 8. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Acute haloperidol attenuates the hypomotility induced with 7-hydroxy-DPAT PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Locomotor inhibition by the D3 ligand R-(+)-7-OH-DPAT is independent of changes in dopamine release PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The D3-receptor agonist (+/-)-7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) attenuates morphine-induced hyperlocomotion in mice PubMed [pubmed.ncbi.nlm.nih.gov]
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